YH-GKA -

YH-GKA

Catalog Number: EVT-1535815
CAS Number:
Molecular Formula: C25H24F2N2O5
Molecular Weight: 470.4728
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YH-GKA is a novel glucokinase activator, significantlt decreasing in blood glucose levels with no adverse effects on serum lipids or body weight
Synthesis Analysis

The synthesis of YH-GKA involves several steps, primarily focusing on the modification of benzamide derivatives to enhance their glucokinase activation capabilities. The process typically starts with the formation of the benzamide core through reactions involving commercially available amines and appropriate acid chlorides or anhydrides.

Technical details of the synthesis include:

  • Starting Materials: Common reagents include 3-nitrobenzoic acid, chlorosulphonic acid, and various amines.
  • Reactions: Key reactions involve nucleophilic substitutions and coupling reactions such as the Mitsunobu reaction and Sonogashira coupling to introduce acetylenyl groups at specific positions on the benzamide ring.
  • Purification: The final products are purified using recrystallization techniques or chromatography methods to ensure high purity levels for biological testing .
Molecular Structure Analysis

YH-GKA exhibits a distinct molecular structure characterized by a benzamide backbone with specific substituents that enhance its binding affinity to glucokinase. The structural formula includes:

  • Core Structure: A benzene ring connected to an amide functional group.
  • Substituents: Various ethynyl or acetylenyl groups that modulate its biological activity.

Data from NMR spectroscopy and IR analysis confirm the successful incorporation of these functional groups, which are critical for its interaction with the glucokinase enzyme. The molecular weight and other structural parameters align with typical values found in similar small-molecule activators .

Chemical Reactions Analysis

YH-GKA participates in several key chemical reactions that underpin its mechanism of action:

  • Activation of Glucokinase: YH-GKA binds to glucokinase, promoting its active form and enhancing glucose phosphorylation.
  • Insulin Secretion Pathway: The compound stimulates insulin secretion from pancreatic beta cells by increasing intracellular calcium levels through voltage-dependent calcium channels.
  • Glucose Metabolism: It facilitates glycolysis and glycogen synthesis by enhancing the dissociation of glucokinase from its regulatory protein complex under hyperglycemic conditions .
Mechanism of Action

The mechanism of action for YH-GKA involves several biochemical pathways:

  1. Binding to Glucokinase: YH-GKA binds to specific sites on the glucokinase enzyme, stabilizing its active conformation.
  2. Promotion of Insulin Secretion: By increasing glucokinase activity, YH-GKA enhances glucose-induced insulin secretion from pancreatic beta cells.
  3. Reduction of Apoptosis: The compound has been shown to decrease glucotoxicity-induced apoptosis in beta cells, thus preserving beta cell mass and function over time .

Data indicate that chronic treatment with YH-GKA can lead to improved glucose tolerance and reduced hyperglycemia in diabetic models.

Physical and Chemical Properties Analysis

YH-GKA's physical and chemical properties are essential for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents like DMSO, which is crucial for biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, allowing for effective therapeutic application.
  • Melting Point: Characteristic melting points have been determined using standard techniques, providing insight into purity and crystallinity.

Analytical techniques such as NMR and IR spectroscopy have been employed to characterize these properties accurately .

Applications

YH-GKA has significant scientific applications primarily in diabetes research:

  • Diabetes Treatment: As a glucokinase activator, it holds promise for improving glycemic control in type 2 diabetes patients by enhancing insulin secretion and reducing blood glucose levels.
  • Beta Cell Preservation: Research indicates that YH-GKA can protect pancreatic beta cells from apoptosis induced by high glucose levels, suggesting potential use in therapies aimed at preserving beta cell function over time .
  • Metabolic Studies: It serves as a valuable tool for studying metabolic pathways related to insulin secretion and glucose metabolism.
Introduction to Glucokinase (GK) and Its Role in Glucose Homeostasis

Biochemical and Physiological Functions of Glucokinase

Glucokinase (GK), a member of the hexokinase family (hexokinase IV), serves as the primary glucose sensor in mammalian glucose homeostasis. Unlike other hexokinases, GK exhibits a high Michaelis constant (Km ≈ 7–8 mM) and positive cooperativity (Hill coefficient ~1.7), enabling responsiveness to physiological glucose fluctuations (4–10 mM) [3] [7]. Its sigmoidal kinetic profile aligns with the threshold for glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells (≈5 mM glucose) [3] [8]. Structurally, GK features distinct large, small, and connected domains, with an allosteric activator site in the "P-loop" region where glucokinase activators (GKAs) bind to stabilize high-affinity conformations [3].

Table 1: Key Kinetic and Functional Properties of Glucokinase

PropertyValue/RolePhysiological Implication
Km for glucose7–8 mMActivity within postprandial glucose range
Hill coefficient~1.7Enhanced sensitivity to glucose changes
Tissue distributionPancreatic β/α-cells, hepatocytes, hypothalamus, enterocytesCoordinated glucose sensing across organs
RegulationGKRP sequestration (liver), nuclear exportRapid adaptation to fed/fasted states

GK expression is tissue-specific:

  • Pancreatic β-cells: GK catalyzes glucose phosphorylation, increasing ATP/ADP ratios, closing KATP channels, and triggering insulin exocytosis [7] [8].
  • Hepatocytes: GK promotes glycogen synthesis and glycolysis. Its activity is modulated by glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus during fasting and releases it postprandially [3] [8].
  • Hypothalamus/Enterocytes: GK in glucose-sensing neurons regulates counter-regulatory responses, while intestinal GK influences incretin secretion [3] [7].

Genetic evidence underscores GK's centrality: Heterozygous inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2), characterized by elevated glucose thresholds for insulin release, whereas activating mutations induce hyperinsulinemic hypoglycemia [8] [9].

Rationale for Targeting GK in Metabolic Disorders

Type 2 diabetes mellitus (T2DM) involves dual defects in insulin secretion and hepatic glucose overproduction. GK targeting addresses both:

  • β-Cell Dysfunction: Impaired GSIS in T2DM correlates with reduced GK activity and glucose metabolic flux [5] [8]. Pharmacological GK activation lowers the threshold for insulin release, amplifying glucose responsiveness [2] [10].
  • Hepatic Glucose Metabolism: Hepatic GK deficiency reduces glucose uptake and glycogen synthesis. In high-fat-diet (HFD) mice, GK activation normalizes fasting glycemia by suppressing gluconeogenesis and enhancing glycolysis [1] [8].

However, challenges exist:

  • Hepatic Lipid Accumulation: Chronic GKA treatment (e.g., AZD1656) in HFD mice increases lipogenic gene expression (e.g., ACC) and PERK-unfolded protein response (UPR) activation, promoting steatosis [1].
  • Glucagon Dysregulation: Sustained GK activation may suppress α-cell glucagon secretion excessively, increasing hypoglycemia risk [5] [9].
  • Metabolic Desensitization: Chronic hyperglycemia induces "glucotoxicity," where excessive glucose metabolism accelerates β-cell dysfunction. Paradoxically, partial GK inhibition may preserve β-cell function in diabetic models [9].

Table 2: Molecular Targets and Challenges in GK-Based T2DM Therapy

Target TissueTherapeutic BenefitAssociated Challenges
Pancreatic β-cellsRestores glucose-sensitive insulin secretionHypoglycemia risk; potential desensitization
LiverSuppresses gluconeogenesis; enhances glycolysisInduces lipogenesis and steatosis
α-cellsNormalizes glucagon hypersecretionOver-suppression exacerbating hypoglycemia

Evolution of Glucokinase Activators (GKAs) as Therapeutic Agents

GKAs represent a novel class of antidiabetic agents designed to amplify GK’s glucose-sensing function. Development has progressed through three generations:

  • First-Generation (Full Activators): Early molecules like MK-0941 and Piragliatin reduced HbA1c initially but lost efficacy within months due to tachyphylaxis and induced dyslipidemia/hypoglycemia [5] [10]. They enhanced Vmax but lacked tissue selectivity.

  • Second-Generation (Tissue-Selective):

  • Hepatoselective: TTP399 minimizes pancreatic effects, reducing hypoglycemia risk. In phase II trials, it lowered HbA1c by 0.44–0.90% without severe hypoglycemia [2] [5].
  • Dual-Acting: Dorzagliatin modulates both hepatic and pancreatic GK. Phase III trials demonstrated sustained HbA1c reductions (1.07%) and improved β-cell function (HOMA2-B) [4] [10].

  • Third-Generation (Structural Innovations): Emerging agents exploit allosteric sites beyond the P-loop. YH-GKA (investigational) exemplifies this trend, utilizing modified pyrazole and guanidine groups to enhance binding kinetics and stability [2] [3].

Table 3: Generational Shift in Clinically Evaluated GKAs

GenerationRepresentative CompoundsMechanistic ClassClinical PhaseKey Attributes
FirstMK-0941, PiragliatinFull activatorsPhase II (halted)Efficacy loss; dyslipidemia
SecondDorzagliatin, TTP399Dual/HepatoselectivePhase III/IITissue selectivity; sustained response
Third (Emerging)YH-GKAPartial/Allosteric-optimizedPreclinicalEnhanced kinetic stability

Future directions include:

  • Synergistic Combinations: GLP-1 receptor agonists compensate for GKA-induced steatosis by promoting lipid oxidation [5].
  • β-Cell Preservation: Agents like YH-GKA aim to enhance glucose competence without overstimulating metabolism, potentially delaying β-cell exhaustion [6] [9].

Properties

Product Name

YH-GKA

IUPAC Name

(S)-6-(3-(2,6-Difluorophenethyl)-5-((1-methoxypropan-2-yl)oxy)benzamido)nicotinic acid

Molecular Formula

C25H24F2N2O5

Molecular Weight

470.4728

InChI

InChI=1S/C25H24F2N2O5/c1-15(14-33-2)34-19-11-16(6-8-20-21(26)4-3-5-22(20)27)10-18(12-19)24(30)29-23-9-7-17(13-28-23)25(31)32/h3-5,7,9-13,15H,6,8,14H2,1-2H3,(H,31,32)(H,28,29,30)/t15-/m0/s1

InChI Key

GQAYYDKEDCYYMN-HNNXBMFYSA-N

SMILES

O=C(O)C1=CN=C(NC(C2=CC(O[C@@H](C)COC)=CC(CCC3=C(F)C=CC=C3F)=C2)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

YH-GKA; YH GKA; YHGKA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.